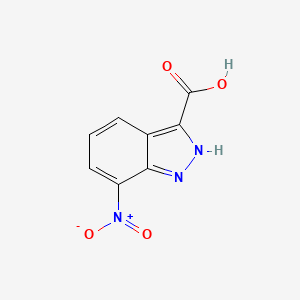
3-(4-Phenoxypyrimidin-2-yl)benzoic acid
説明
“3-(4-Phenoxypyrimidin-2-yl)benzoic acid” is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a phenoxypyrimidin group . The structure can be represented by the SMILES notation:c1ccc(cc1)Oc1ccnc(c2cccc(c2)C(O)=O)n1 .
科学的研究の応用
PPA has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen. It has also been used as a catalyst in the synthesis of various organic compounds. Additionally, PPA has been used in the synthesis of various metal complexes, which have potential applications in drug delivery.
作用機序
The mechanism of action of PPA is not fully understood. However, it is believed that PPA acts as a catalyst in certain reactions, allowing for the formation of new compounds. Additionally, PPA is believed to act as a proton acceptor, which can facilitate the formation of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPA are not fully understood. However, it is believed that PPA can act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, PPA has been shown to have antioxidant properties, which may be beneficial for certain physiological processes.
実験室実験の利点と制限
The main advantage of using PPA in lab experiments is its low cost and availability. Additionally, PPA can be used as a catalyst in a variety of reactions, allowing for the synthesis of various compounds. However, PPA is also highly reactive and can cause unwanted side reactions. Thus, it is important to use caution when working with PPA.
将来の方向性
There are several potential future directions for the use of PPA in scientific research. One potential direction is the development of new drugs that utilize PPA as a catalyst. Additionally, PPA could be used in the development of new metal complexes, which could have applications in drug delivery. Finally, further research into the biochemical and physiological effects of PPA could lead to new insights into its potential applications.
特性
IUPAC Name |
3-(4-phenoxypyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(21)13-6-4-5-12(11-13)16-18-10-9-15(19-16)22-14-7-2-1-3-8-14/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLLSHQCLFYDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride](/img/structure/B1387174.png)

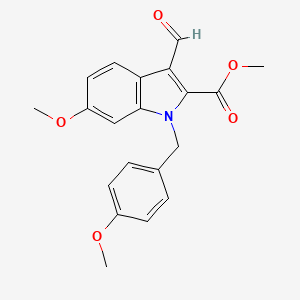
![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387181.png)
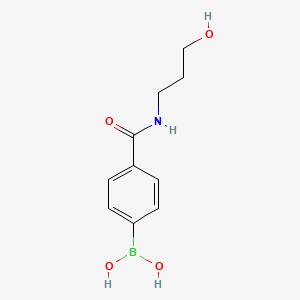
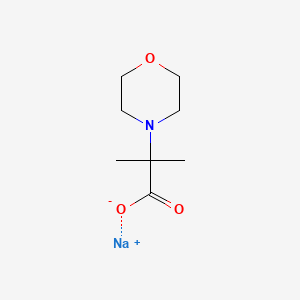
![(3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde](/img/structure/B1387186.png)
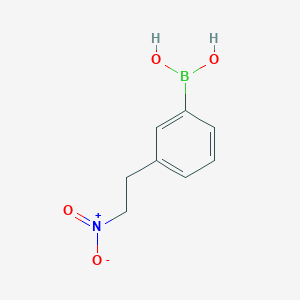
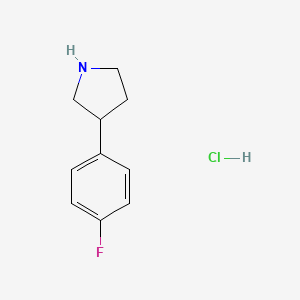
![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)

